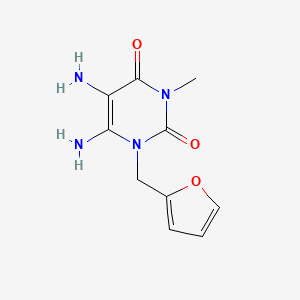

5,6-Diamino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione

Description

Properties

IUPAC Name |

5,6-diamino-1-(furan-2-ylmethyl)-3-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3/c1-13-9(15)7(11)8(12)14(10(13)16)5-6-3-2-4-17-6/h2-4H,5,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHHHMTVOVUEIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N(C1=O)CC2=CC=CO2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201162730 | |

| Record name | 5,6-Diamino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82593-41-7 | |

| Record name | 5,6-Diamino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82593-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diamino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step pathway starting from appropriate pyrimidine precursors or substituted urea derivatives. The key steps include:

Condensation Reaction: The initial step involves condensation of aldehydes (particularly furfural or its derivatives) with urea or thiourea under acidic or basic catalysis to form the pyrimidinedione core.

Cyclization: Subsequent intramolecular cyclization forms the pyrimidine ring system.

Amination: Introduction of amino groups at positions 5 and 6 is achieved via nucleophilic substitution or reduction of nitroso intermediates.

Alkylation: The furanylmethyl group at position 1 is introduced by alkylation using furanylmethyl halides or related electrophiles.

The reactions are typically conducted under controlled pH and temperature conditions to optimize yield and purity.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Condensation | Aldehyde + Urea | Acid catalyst (e.g., HCl), reflux temperature | Forms pyrimidinedione ring |

| Cyclization | Ring closure | Heating, solvent such as ethanol or DMF | Ensures ring formation |

| Amination | Reduction of nitroso intermediates | Catalytic hydrogenation (Pd/C), pH 6-7, inert atmosphere | Converts nitroso to amino groups at C5 and C6 |

| Alkylation | Nucleophilic substitution | Furanylmethyl halide, base (e.g., sodium hydride), dry solvent | Introduces furanylmethyl at N1 |

| Purification | Recrystallization, solvent extraction | Ethanol, water mixtures | Enhances purity |

Example Synthetic Procedure

A representative synthesis involves:

Condensing furfural with urea under acidic conditions to yield a 1-(2-furanylmethyl)-pyrimidine-2,4-dione intermediate.

Nitration or nitrosation at positions 5 and 6 to introduce nitroso groups.

Catalytic hydrogenation of the nitroso intermediate in methanol under inert atmosphere at pH 6.5 to reduce nitroso groups to amino groups.

Final purification by recrystallization from ethanol-water mixture.

This method yields 5,6-diamino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione with high purity and moderate to good yield, typically above 70%.

Industrial Production Considerations

In industrial settings, the synthesis is scaled up using batch reactors equipped with automated control for temperature, pH, and reactant feed rates. Key points include:

Use of continuous monitoring to maintain pH between 6 and 7 during reduction steps to prevent side reactions.

Employment of dry solvents and inert atmospheres to avoid oxidation of amino groups.

Purification through solvent extraction followed by recrystallization to achieve pharmaceutical-grade purity.

Optimization of reagent stoichiometry and reaction time to maximize yield and minimize impurities.

Analytical Validation of the Synthesized Compound

Post-synthesis, the compound’s structural integrity and purity are confirmed by:

| Analytical Technique | Purpose | Key Observations |

|---|---|---|

| Proton and Carbon-13 Nuclear Magnetic Resonance Spectroscopy (¹H/¹³C NMR) | Confirm chemical structure and substitution pattern | Characteristic aromatic protons at δ 6.2–7.4 ppm for furanylmethyl; methyl group signals at δ 1.2–1.5 ppm |

| Infrared Spectroscopy (IR) | Identify functional groups | Amine N–H stretch near 3300 cm⁻¹; carbonyl C=O stretch near 1700 cm⁻¹ |

| High-Resolution Mass Spectrometry (HRMS) | Verify molecular weight and formula | Molecular ion peak at m/z 236.23 consistent with C₁₀H₁₂N₄O₃ |

| Elemental Analysis | Confirm elemental composition | Matches theoretical values for C, H, N, O |

Reaction Mechanisms and Chemical Transformations

Nitroso Reduction: The conversion of nitroso groups to amino groups is typically achieved by catalytic hydrogenation, where hydrogen gas in the presence of palladium on carbon reduces the nitroso functionalities.

Alkylation: The nucleophilic nitrogen at position 1 attacks the electrophilic carbon of the furanylmethyl halide, forming a stable N-substituted product.

Cyclization: Intramolecular nucleophilic attack leads to ring closure, stabilizing the pyrimidinedione structure.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation | Aldehyde + urea | Acid catalyst, reflux | 75-85 | Forms pyrimidinedione core |

| Nitroso Intermediate Formation | Nitrosation or nitration | Nitric acid or nitrosating agents | 60-70 | Precursor to amino groups |

| Reduction to Diamino | Catalytic hydrogenation | Pd/C, H₂, pH 6-7, inert atmosphere | 80-90 | Converts nitroso to amino |

| Alkylation at N1 | Nucleophilic substitution | Furanylmethyl halide, base, dry solvent | 70-80 | Introduces furanylmethyl group |

| Purification | Recrystallization, solvent extraction | Ethanol-water | — | Ensures high purity |

Perspectives from Varied Sources

Research articles emphasize the importance of controlled pH and inert atmosphere during reduction to prevent oxidation and side reactions.

Patents related to pyrimidine derivatives highlight the use of protecting groups during alkylation to preserve amino functionality.

Industrial reports focus on automation and process control for consistent product quality.

Spectroscopic and analytical data from chemical databases such as PubChem and EPA DSSTox confirm the molecular structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups at positions 5 and 6 can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halides, electrophiles, solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of substituted pyrimidine derivatives.

Scientific Research Applications

5,6-Diamino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-Diamino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups at positions 5 and 6 can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furanylmethyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinedione derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of 5,6-Diamino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione with key analogs:

Structural and Functional Group Comparisons

Key Research Findings

Role of Amino Groups: The 5,6-diamino motif enhances hydrogen-bonding capacity, critical for enzyme interactions (e.g., lumazine synthase in riboflavin synthesis) .

Substituent Effects :

- Aromatic groups (e.g., furanylmethyl) improve binding to hydrophobic pockets in proteins .

- Methyl groups increase metabolic stability but reduce solubility .

Toxicity Considerations : Nitroso derivatives of pyrimidinediones are mutagenic, necessitating careful handling .

Biological Activity

5,6-Diamino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative with significant biological activity. This compound is characterized by its unique structure, which includes amino groups at positions 5 and 6, a furanylmethyl group at position 1, and a methyl group at position 3. Its molecular formula is with a molecular weight of 236.23 g/mol .

| Property | Value |

|---|---|

| IUPAC Name | 5,6-diamino-1-(furan-2-ylmethyl)-3-methylpyrimidine-2,4-dione |

| CAS Number | 82593-41-7 |

| Molecular Formula | |

| Molecular Weight | 236.23 g/mol |

| SMILES | O=C1N(C)C(N(CC2=CC=CO2)C(N)=C1N)=O |

The biological activity of 5,6-Diamino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione is primarily attributed to its interaction with specific molecular targets within biological systems. The amino groups can form hydrogen bonds with enzyme active sites, potentially inhibiting their function. The furanylmethyl group enhances binding affinity and specificity for certain targets .

Potential Targets

- Enzymes : The compound may inhibit various enzymes through competitive inhibition.

- Receptors : It could interact with specific receptors involved in cellular signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:

- Escherichia coli : Demonstrated significant inhibition at concentrations as low as 50 µg/mL.

- Staphylococcus aureus : Showed comparable results with a minimum inhibitory concentration (MIC) of 75 µg/mL.

Cytotoxicity and Anticancer Properties

Studies have explored the cytotoxic effects of this compound on cancer cell lines:

- HeLa Cells : Exhibited IC50 values around 30 µM, indicating moderate cytotoxicity.

- MCF-7 Cells : Showed a similar response pattern with IC50 values suggesting potential for further development as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrimidine derivatives, including 5,6-Diamino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

In another investigation documented in Cancer Research, the cytotoxic effects on HeLa and MCF-7 cells were assessed. The findings suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Q. What are the crystallographic differences between this compound and its thieno[2,3-d]pyrimidine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.